N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the pyrrolidine ring, and the benzothiazole ring, followed by their subsequent coupling.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate under reflux conditions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors and aldehydes or ketones.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final coupling of these rings involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole ring are known for their antimicrobial and anticancer properties.
Pyrrolidine Derivatives: These compounds are studied for their potential in medicinal chemistry and pharmaceuticals.
Uniqueness
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of three distinct rings, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-21(16-13-4-2-3-5-14(13)26(23,24)20-16)12-8-9-22(10-12)17-18-15(19-25-17)11-6-7-11/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIMMOCQJLKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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